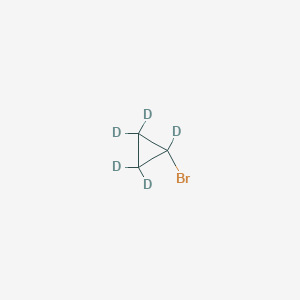
Bromocyclopropane-d5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bromocyclopropane-d5: is a deuterated derivative of bromocyclopropane, where the hydrogen atoms are replaced with deuterium. This compound has the molecular formula C3D5Br and a molecular weight of 126.01 g/mol . It is a stable isotope-labeled compound used in various scientific research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Bromocyclopropane-d5 can be synthesized through the bromination of cyclopropane-d5. One common method involves treating silver cyclopropanecarboxylate with bromine in a suitable solvent such as dichlorodifluoromethane or tetrachloroethane . The reaction is typically carried out at low temperatures to ensure high yields.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions: Bromocyclopropane-d5 undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form substituted cyclopropane derivatives.
Reduction Reactions: It can be reduced to cyclopropane-d5 using reducing agents like lithium aluminum hydride.
Isomerization: On heating, this compound can isomerize to form 1-bromopropene and 3-bromopropene.
Common Reagents and Conditions:
Substitution: Nucleophiles such as sodium azide or potassium cyanide in polar aprotic solvents.
Reduction: Lithium aluminum hydride in anhydrous ether.
Isomerization: Heating in the presence of a catalyst.
Major Products:
Substitution: Substituted cyclopropane derivatives.
Reduction: Cyclopropane-d5.
Isomerization: 1-bromopropene and 3-bromopropene.
Aplicaciones Científicas De Investigación
Bromocyclopropane-d5 is used in various scientific research applications, including:
Chemistry: As a stable isotope-labeled compound, it is used in mechanistic studies and reaction kinetics.
Biology: It is used in metabolic studies to trace the incorporation and transformation of cyclopropane derivatives.
Medicine: It serves as a reference standard in mass spectrometry for the quantification of bromocyclopropane in biological samples.
Industry: It is used in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of bromocyclopropane-d5 involves its interaction with molecular targets through substitution or reduction reactions. The deuterium atoms in the compound provide unique insights into reaction pathways and mechanisms, as they can alter reaction rates and product distributions compared to non-deuterated analogs .
Comparación Con Compuestos Similares
- Chlorocyclopropane
- Fluorocyclopropane
- Iodocyclopropane
Comparison: Bromocyclopropane-d5 is unique due to its deuterium labeling, which makes it particularly useful in isotopic labeling studies. Compared to its non-deuterated analogs, it provides more detailed information on reaction mechanisms and kinetics. Additionally, the presence of bromine allows for specific reactivity patterns that differ from those of chlorocyclopropane, fluorocyclopropane, and iodocyclopropane .
Propiedades
Fórmula molecular |
C3H5Br |
|---|---|
Peso molecular |
126.01 g/mol |
Nombre IUPAC |
1-bromo-1,2,2,3,3-pentadeuteriocyclopropane |
InChI |
InChI=1S/C3H5Br/c4-3-1-2-3/h3H,1-2H2/i1D2,2D2,3D |
Clave InChI |
LKXYJYDRLBPHRS-UXXIZXEISA-N |
SMILES isomérico |
[2H]C1(C(C1([2H])Br)([2H])[2H])[2H] |
SMILES canónico |
C1CC1Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Dimethoxy-bis[3-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]propyl]silane](/img/structure/B13432810.png)
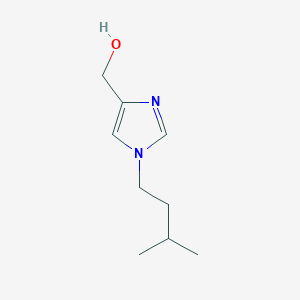
![(2S)-2-amino-3-[4-[3-[5-[4-[2-[6-[4-[(2S)-2-amino-2-carboxyethyl]-2,6-diiodophenoxy]-3-hydroxy-2,4-diiodophenyl]ethyl]-2,6-diiodophenoxy]-2-hydroxy-3-iodophenyl]-4-hydroxy-5-iodophenoxy]-3,5-diiodophenyl]propanoic acid](/img/structure/B13432828.png)
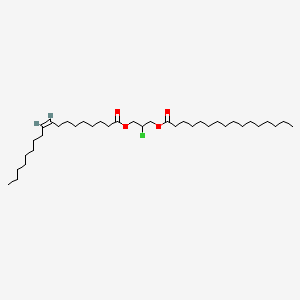
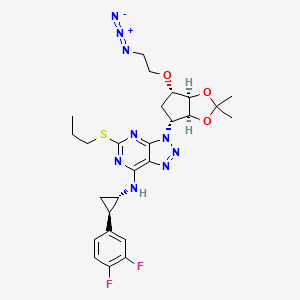
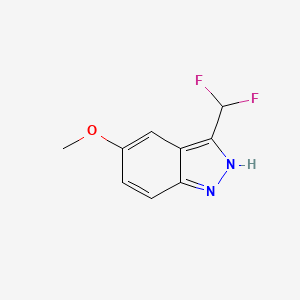
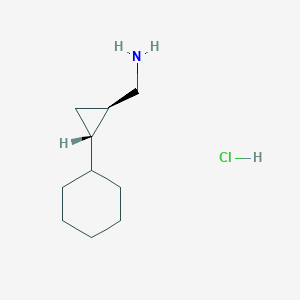
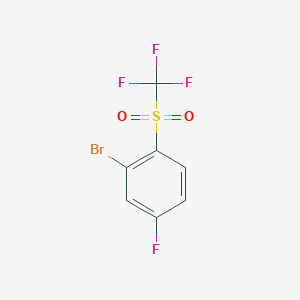

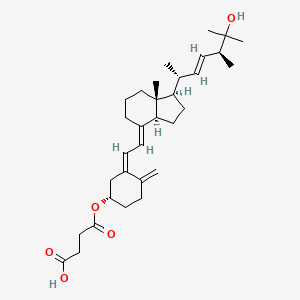
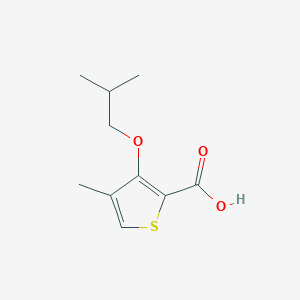
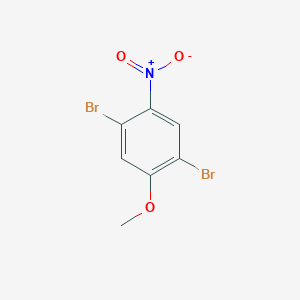
![9-[(1R,6R,8R,9R,10R,15R,17R,18R)-17-(6-aminopurin-9-yl)-9,18-difluoro-3,12-dihydroxy-3,12-bis(sulfanylidene)-2,4,7,11,13,16-hexaoxa-3lambda5,12lambda5-diphosphatricyclo[13.3.0.06,10]octadecan-8-yl]-1H-purin-6-one](/img/structure/B13432884.png)
![Methyl 7-Chloro-2,3,4a,5-tetrahydroindeno[1,2-e][1,3,4]oxadiazine-4a-carboxylate](/img/structure/B13432886.png)
